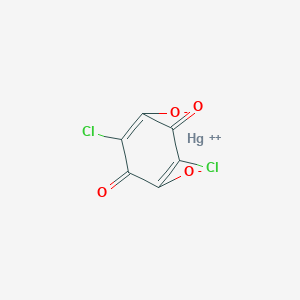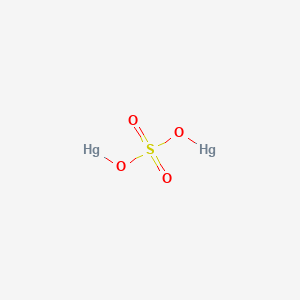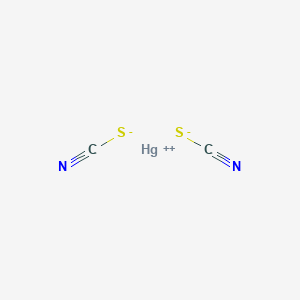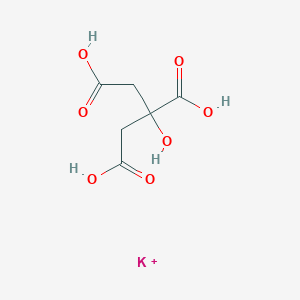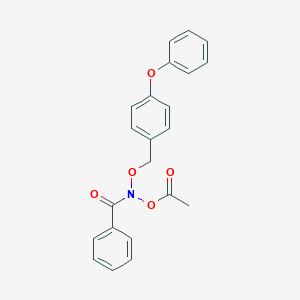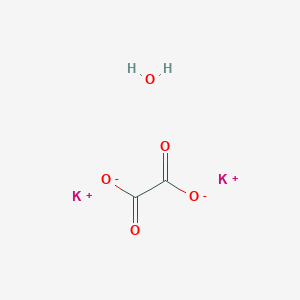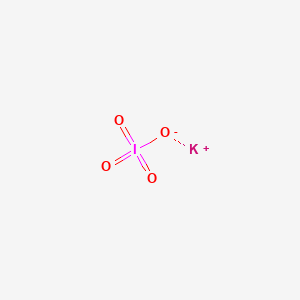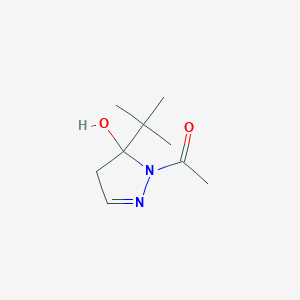
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone, also known as TBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science. TBE is a pyrazole derivative that possesses unique structural features, making it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone is not fully understood. However, it has been suggested that 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions, including arthritis and osteoarthritis. 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has also been found to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. In addition, 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been found to possess potent herbicidal activity against various weeds, making it a potential candidate for use as a herbicide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone in lab experiments include its ease of synthesis, low toxicity, and potent pharmacological activity. However, the limitations of using 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone in lab experiments include its limited solubility in water, which can make it difficult to formulate for oral administration, and its potential side effects, which require further investigation.
Orientations Futures
For research on 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone include further investigation of its pharmacological activity and mechanism of action, optimization of its synthesis method, and development of novel formulations for oral administration. In addition, further studies are needed to evaluate the potential side effects of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone and to develop strategies to mitigate them. Finally, the potential applications of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone in material science, such as its use as a corrosion inhibitor, require further investigation.
Méthodes De Synthèse
The synthesis of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone involves the reaction of tert-butyl acetoacetate with hydrazine hydrate and subsequent oxidation of the resulting pyrazoline intermediate with hydrogen peroxide. The reaction yields 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone as a white crystalline solid with a melting point of 110-112°C. The synthesis method is straightforward and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been found to possess anti-inflammatory and analgesic properties. It has also been shown to exhibit antitumor activity in various cancer cell lines. In the field of agriculture, 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been found to possess potent herbicidal activity against various weeds. 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has also been studied for its potential application as a corrosion inhibitor for metal surfaces.
Propriétés
Numéro CAS |
137882-69-0 |
|---|---|
Nom du produit |
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-(5-tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-7(12)11-9(13,5-6-10-11)8(2,3)4/h6,13H,5H2,1-4H3 |
Clé InChI |
SHLYKLGKDIDKNT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC=N1)(C(C)(C)C)O |
SMILES canonique |
CC(=O)N1C(CC=N1)(C(C)(C)C)O |
Synonymes |
1H-Pyrazol-5-ol, 1-acetyl-5-(1,1-dimethylethyl)-4,5-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





